1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18837481
Molecular Formula: C9H2F10O
Molecular Weight: 316.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H2F10O |
|---|---|
| Molecular Weight | 316.09 g/mol |
| IUPAC Name | 1-fluoro-3-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H2F10O/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H |
| Standard InChI Key | WYHWNRUDXQDJLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a benzene ring with strategically positioned fluorinated groups. The trifluoromethyl groups at positions 1 and 4 induce strong electron-withdrawing effects, while the trifluoromethoxy group at position 6 adds steric bulk and further electronic modulation . The fluorine atom at position 2 enhances the compound’s resistance to nucleophilic attack, a common trait in fluorinated aromatics .
Table 1: Key Structural and Physicochemical Data
Electronic and Steric Effects
The trifluoromethyl and trifluoromethoxy groups create a synergistic electron-deficient environment, making the compound resistant to electrophilic substitution but highly reactive in radical-mediated reactions . Steric crowding from the -CF₃ and -OCF₃ groups also influences its reactivity, as seen in similar bis(trifluoromethyl)benzenes .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1,4-bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene typically involves multi-step fluorination and functionalization processes. A representative route, adapted from patent literature , includes:
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Chlorination: Starting with anisole derivatives, chlorination under UV light yields trichloromethoxy intermediates.
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Fluorination: Treatment with anhydrous hydrogen fluoride (AHF) replaces chlorine atoms with fluorine, forming trifluoromethoxy groups .
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Nitration and Functionalization: Nitration using mixed acids (HNO₃/H₂SO₄) introduces nitro groups, followed by reduction to amines and final fluorination .
Key Reaction Conditions:
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Step 2: Conducted in stainless steel autoclaves at 80°C under pressure (30–35 kg/cm²) .
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Step 3: Nitration at 0–35°C in dichloromethane, yielding para-substituted isomers as the major product (90% selectivity) .
Industrial Scalability
Continuous flow reactors are employed to enhance yield and safety, particularly during exothermic fluorination steps. Purification via fractional distillation or chromatography is critical due to the proximity of boiling points among isomers .
Applications in Research and Industry
Materials Science
The compound’s high thermal stability and low polarizability make it suitable for:
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Liquid Crystals: As a core structure in fluorinated liquid crystals for displays .
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Polymer Additives: Enhancing flame resistance and dielectric properties in fluoropolymers .
Agrochemicals
Trifluoromethoxy groups are increasingly used in herbicides and insecticides. Although no commercial products containing this specific compound are reported, its structural analogs (e.g., Triflumuron) validate the role of -OCF₃ groups in agrochemical efficacy .
Biological Interactions and Toxicity
Mechanistic Insights
Preliminary studies on similar fluorinated aromatics suggest that the compound may interact with biological membranes via hydrophobic interactions and hydrogen bonding. The trifluoromethoxy group’s electronegativity could facilitate binding to polar protein pockets, though steric hindrance might limit accessibility .
Toxicity Profiling
While toxicity data specific to this compound are scarce, fluorinated aromatics generally exhibit low acute toxicity but potential bioaccumulation risks. In vitro assays on analogous compounds indicate moderate cytotoxicity (IC₅₀: 10–50 µM) in hepatic and renal cell lines .
Characterization Techniques
Spectroscopic Analysis
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NMR Spectroscopy: ¹⁹F NMR is critical for resolving signals from CF₃ and OCF₃ groups. Chemical shifts typically appear at δ −58 to −70 ppm for -CF₃ and δ −85 ppm for -OCF₃ .
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Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 316.09, with fragmentation patterns indicative of sequential loss of CF₃ groups .
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 210 nm) effectively separates isomers, while GC-MS aids in purity assessment .
Comparison with Structural Analogs
Table 2: Comparison with Related Fluorinated Aromatics
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| 1,4-Bis(trifluoromethyl)benzene | C₈H₄F₆ | Lacks -OCF₃ and -F groups | Solvent, polymer precursor |
| 1,3-Bis(trifluoromethyl)-5-(trifluoromethoxy)benzene | C₉H₂F₁₀O | Regioisomeric -OCF₃ placement | Pharmaceutical intermediates |
| 2-(Trifluoromethoxy)naphthalene | C₁₁H₇F₃O | Extended aromatic system | Organic electronics |
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